4-(((苄氧羰基)氨基)-3-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

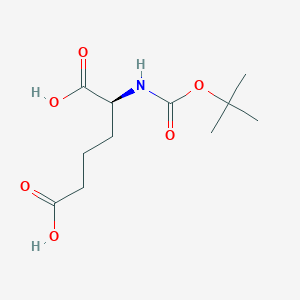

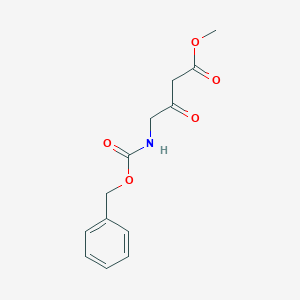

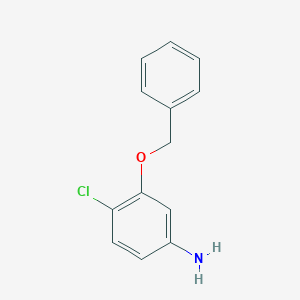

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, also known as Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoic acid, is a synthetic organic compound used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds, and is used in a variety of biochemical and physiological experiments. It has a wide range of applications in the lab, and its advantages and limitations should be taken into consideration when conducting experiments.

科学研究应用

Synthesis of Transition Metal Complexes

This compound is used in the synthesis of transition metal complexes with potential antioxidant and antimicrobial activities. The Schiff base ligands derived from this compound, when coordinated with metals like Co(II), Ni(II), Cu(II), and Zn(II), have shown to be potent in vitro against oxidative stress and microbial infections .

Antimicrobial Activity

The synthesized metal complexes involving Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate have been tested for their antimicrobial efficacy. They exhibit significant activity against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans .

Molecular Docking Studies

Researchers have utilized this compound for molecular docking studies to understand the interaction between synthesized ligands and biological targets. For instance, docking studies with C. albicans sterol 14-alpha demethylase have provided insights into the hydrophobic binding properties of the compound .

Synthesis of Beta-Amino Acid Derivatives

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate serves as a precursor in the stereoselective synthesis of beta-amino acid derivatives. These derivatives are crucial for the development of novel cytotoxic cyclodepsipeptides, which exhibit moderate cytotoxic activity .

Development of Cytotoxic Agents

The compound is instrumental in the synthesis of fragments of novel cytotoxic cyclodepsipeptides like onchidin, which have shown moderate cytotoxic activity and are of interest in cancer research .

Pharmaceutical Research

Due to its role in the synthesis of beta-amino acid derivatives, Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is significant in pharmaceutical research, particularly in the development of new drugs and therapeutic agents .

Chemical Intermediate

In chemical synthesis, this compound acts as an intermediate for various reactions, including the Arndt-Eistert homologation reaction and Wolff rearrangement, which are pivotal in organic synthesis and medicinal chemistry .

Novel Aminochalcones Synthesis

It is also involved in the synthesis of aminochalcone derivatives, which are important for their potential biological activities. These derivatives have been obtained by applying classical reactions and have opened up new avenues in the study of bioactive compounds .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.

Action Environment

It’s worth noting that suzuki–miyaura cross-coupling reactions , in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWQHYAQUXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509394 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate | |

CAS RN |

82961-77-1 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)